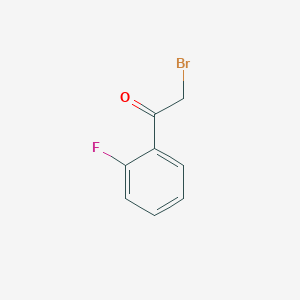

2-Bromo-2'-fluoroacetophenone

Descripción

2-Bromo-2'-fluoroacetophenone (CAS: 655-15-2, molecular formula: C₈H₆BrFO, molecular weight: 217.037 g/mol) is a halogenated aromatic ketone characterized by a bromine atom at the α-carbon of the acetyl group and a fluorine atom at the ortho position of the phenyl ring. This compound exhibits a white to yellow crystalline appearance with a boiling point of 63°C and is typically stored under refrigeration (UN 3261) to ensure stability . Its primary applications lie in organic synthesis, serving as a key intermediate for preparing propiophenone derivatives, heterocycles, and fluorinated pharmaceuticals via nucleophilic substitution or cross-coupling reactions .

Propiedades

IUPAC Name |

2-bromo-1-(2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNWNJSLWKHNTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372071 | |

| Record name | 2-Bromo-2'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655-15-2 | |

| Record name | 2-Bromo-1-(2-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=655-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-2'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-2'-fluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Overview

The process involves:

-

Grignard Reagent Formation : Magnesium chips react with ethanol and carbon tetrachloride to generate a reactive intermediate.

-

Nucleophilic Addition : Diethyl malonate is added to the Grignard reagent, followed by o-fluoro-benzoyl chloride to form a ketone intermediate.

-

Acid Hydrolysis : Sulfuric acid hydrolyzes the intermediate, yielding 2'-fluoroacetophenone after purification.

Key Parameters:

-

Solvent : Methyl tertiary butyl ether (MTBE) or tetrahydrofuran (THF).

-

Temperature : Reflux conditions (≈100°C) for optimal yield.

Bromination of 2'-Fluoroacetophenone

| Parameter | Value |

|---|---|

| Solvent | Chloroform or carbon tetrachloride |

| Temperature | 0–25°C (controlled exotherm) |

| Catalyst | Pyridine hydrobromide |

| Reaction Time | 2–4 hours |

Mechanistic Insights

The electron-withdrawing fluorine atom at the 2'-position enhances the electrophilicity of the α-carbon, facilitating bromine attack. Computational studies suggest that the fluorine substituent lowers the activation energy by stabilizing the transition state through inductive effects.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DCM) improve bromine solubility, while non-polar solvents (e.g., CCl₄) minimize side reactions like over-bromination.

Catalysis

Pyridine hydrobromide perbromide acts as a dual catalyst and acid scavenger, preventing HBr accumulation and improving yield.

Purification

Post-reaction purification involves:

-

Column Chromatography : Silica gel with hexane/ethyl acetate (8:2).

-

Recrystallization : Ethanol at −20°C yields crystals with >98% purity.

Industrial-Scale Production

Process Design

Large-scale synthesis requires:

-

Continuous Flow Reactors : To manage exothermic bromination.

-

In-Line Analytics : FT-IR and HPLC for real-time monitoring.

Economic Considerations:

| Factor | Impact |

|---|---|

| Bromine Cost | ≈40% of total production cost |

| Waste Management | HBr neutralization with NaOH |

Analytical Characterization

Spectroscopic Data

| Technique | Key Features |

|---|---|

| ¹H NMR | δ 7.8–8.1 (aromatic H), δ 4.2 (CH₂Br) |

| ¹³C NMR | δ 190.5 (C=O), δ 35.2 (CH₂Br) |

| FT-IR | 1700 cm⁻¹ (C=O), 650 cm⁻¹ (C-Br) |

Purity Assessment

-

HPLC : C18 column, acetonitrile/water (70:30), retention time ≈6.2 min.

-

Melting Point : 25–27°C (lit. value).

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-2’-fluoroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Pyridine hydrobromide perbromide, amines, thiols.

Reduction: Sodium borohydride, lithium aluminum hydride.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

- Substituted acetophenones

- Alcohols

- Carboxylic acids

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromo-2'-fluoroacetophenone serves as a versatile building block in organic synthesis, facilitating the creation of various pharmaceuticals and agrochemicals. Its unique combination of bromine and fluorine allows it to participate in diverse chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to new carbon-nitrogen or carbon-sulfur bonds.

- Reduction Reactions: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride.

- Oxidation Reactions: Can be oxidized to form carboxylic acids or other derivatives .

Biological Studies

Research indicates that this compound may play a role in studying enzyme inhibition and protein-ligand interactions. Preliminary studies suggest potential antibacterial and antifungal activities, making it a candidate for further exploration in medicinal chemistry . Its structural characteristics allow for modifications that could enhance biological activity against resistant bacterial strains.

Agrochemical Development

The compound is utilized in the production of agrochemicals, including herbicides, insecticides, and fungicides. Its properties contribute to the development of effective crop protection solutions .

Case Studies

Case Study 1: Antibacterial Activity

A study explored the interaction of derivatives of this compound with bacterial proteins, revealing potential pathways for drug design targeting resistant strains. The findings indicated that modifications to the compound could enhance its efficacy against specific pathogens.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit certain enzymes involved in metabolic pathways. The results demonstrated significant inhibition rates, suggesting its utility as a lead compound for developing enzyme inhibitors.

Mecanismo De Acción

The mechanism of action of 2-Bromo-2’-fluoroacetophenone involves its interaction with nucleophiles and electrophiles. The bromine atom at the alpha position makes the compound highly reactive towards nucleophilic substitution reactions. The carbonyl group can participate in various redox reactions, influencing the compound’s reactivity and stability .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The reactivity, electronic properties, and applications of 2-bromo-2'-fluoroacetophenone are influenced by its substituents. Below is a detailed comparison with analogous compounds:

2-Bromo-4'-methoxyacetophenone

- Structure : Bromine at the α-carbon; methoxy group at the para position of the phenyl ring (CAS: 2632-13-5).

- Electronic Effects: The methoxy group is electron-donating (+M effect), reducing the electrophilicity of the carbonyl compared to the electron-withdrawing (-I effect) fluorine in this compound. This results in slower nucleophilic attack at the carbonyl carbon .

- Applications : Primarily used as an intermediate in controlled syntheses (e.g., pharmaceuticals) but exhibits lower reactivity in transamination or substitution reactions compared to fluoro-substituted analogs .

2-Bromo-2',4'-difluoroacetophenone

- Structure : Two fluorine atoms at ortho and para positions (CAS: 102429-07-2).

- Electronic Effects: The dual electron-withdrawing fluorides enhance the carbonyl’s electrophilicity, making it more reactive in cross-coupling reactions than mono-fluoro derivatives.

- Applications: Used in synthesizing polyhalogenated aromatics for agrochemicals or medicinal chemistry. The para-fluorine may sterically hinder ortho-directed reactions compared to this compound .

- Safety: No classified hazards, but requires standard halogenated compound precautions .

2-Bromo-2'-chloroacetophenone

- Structure : Chlorine at the ortho position (CAS: 5000-66-8, molecular formula: C₈H₆BrClO).

- Electronic Effects : Chlorine’s weaker electron-withdrawing effect (-I < F) results in intermediate carbonyl reactivity. Steric bulk from Cl may also slow reactions compared to the smaller fluorine .

- Applications : A pharmaceutical intermediate for benzene-based drugs; less favored in fluorination-sensitive syntheses compared to fluoro analogs .

Ethyl 2-Bromo-2,2-difluoroacetate

- Structure : Difluoro substitution at the α-carbon with an ester group (CAS: N/A, molecular formula: C₄H₅BrF₂O₂).

- Electronic Effects : The difluoro group intensifies the electron-withdrawing effect, activating the adjacent carbonyl for nucleophilic acyl substitution. However, the ester group is less electrophilic than a ketone.

- Applications: Employed in nickel-catalyzed cross-couplings to synthesize gem-difluoroalkenes, contrasting with this compound’s role in ketone-based reactions .

Comparative Data Table

Key Research Findings

- Electronic Effects on Reactivity: Fluorine’s strong -I effect in this compound accelerates carbonyl-based reactions (e.g., condensations) compared to methoxy or chloro analogs. Para-substituted fluoroacetophenones, however, show reduced conversion in transamination due to electronic deactivation .

- Steric Considerations: Ortho-fluorine in this compound introduces steric hindrance, favoring specific regioselectivity in cyclization or substitution reactions .

- Synthetic Utility : Bromine serves as a superior leaving group in SN2 reactions, enabling efficient synthesis of fluorinated heterocycles like benzimidazoles or pyrazoles .

Actividad Biológica

2-Bromo-2'-fluoroacetophenone (CAS No. 655-15-2) is an organic compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This compound is characterized by the presence of bromine and fluorine substituents, which significantly influence its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and comparative analysis with related compounds.

- Molecular Formula : C₈H₆BrFO

- Molecular Weight : 217.04 g/mol

- Density : 1.6 g/cm³

- Melting Point : 25-27 °C

- Boiling Point : 239.4 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through nucleophilic substitution reactions due to the electrophilic nature of the carbonyl group. The bromine atom enhances its reactivity towards nucleophiles, facilitating the formation of new chemical bonds, which is crucial in enzyme inhibition and protein-ligand interactions .

1. Enzyme Inhibition

Research indicates that this compound can serve as a potent inhibitor for certain enzymes involved in metabolic pathways. For example, it has been utilized in studies examining its effects on cytochrome P450 enzymes, which play a significant role in drug metabolism .

2. Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this compound. It was found that derivatives of this compound exhibit moderate cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells . The structure-activity relationship (SAR) studies suggest that modifications to the substituents can enhance or diminish anticancer activity.

3. Antioxidant Properties

The compound has demonstrated antioxidant activity, which is critical in preventing oxidative stress-related cellular damage. The antioxidant capacity was evaluated using assays such as DPPH and ABTS, revealing that certain derivatives show significant activity comparable to standard antioxidants .

Comparative Analysis with Similar Compounds

A comparison with related compounds helps elucidate the unique properties of this compound:

| Compound Name | Structure | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| 2-Bromo-4'-fluoroacetophenone | Structure | Moderate | Yes |

| 2-Bromo-3'-fluoroacetophenone | Structure | Low | No |

| 2-Bromo-4'-methylacetophenone | Structure | Moderate | Yes |

| 2-Bromo-2',4'-difluoroacetophenone | Structure | High | Yes |

This table illustrates that while many analogs possess biological activity, the presence of both bromine and fluorine in this compound provides a distinct balance of reactivity and selectivity.

Case Studies

- Study on Anticancer Activity : In a recent study, researchers synthesized various derivatives of this compound and tested their cytotoxicity against multiple cancer cell lines. Compounds showed IC50 values indicating significant growth inhibition in HCT-116 cells while exhibiting minimal toxicity towards normal cells .

- Enzyme Interaction Study : Another investigation focused on the interaction between this compound and cytochrome P450 enzymes. The findings suggested that this compound could modulate enzyme activity, impacting drug metabolism and efficacy .

Q & A

Basic: What synthetic methodologies are effective for preparing 2-Bromo-2'-fluoroacetophenone, and how are reaction conditions optimized?

Answer:

The synthesis typically involves bromination of a pre-fluorinated acetophenone precursor. For example, selective bromination at the α-carbon of 2'-fluoroacetophenone can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN) in anhydrous solvents like CCl₄ or DCM. Reaction optimization includes controlling temperature (0–25°C), stoichiometry (1:1 molar ratio of substrate to brominating agent), and inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity product .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions on the aromatic ring and the α-bromo ketone moiety. Fluorine coupling in NMR (e.g., splitting patterns) helps differentiate isomers.

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C-Br stretch) validate functional groups.

- Mass Spectrometry (EI/ESI) : Molecular ion peaks at m/z 217 (M⁺) and isotopic patterns confirm bromine presence.

- X-ray Crystallography : For definitive structural elucidation, especially to resolve positional isomerism .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles. Work in a fume hood to avoid inhalation.

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition.

- First Aid : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention. Avoid inducing vomiting if ingested .

Advanced: How does the 2'-fluoro substituent influence the electronic and reactivity profile of 2-bromoacetophenone derivatives?

Answer:

The electron-withdrawing fluorine atom at the 2'-position increases the electrophilicity of the α-carbon, enhancing reactivity in nucleophilic substitutions (e.g., Suzuki couplings or Grignard reactions). Fluorine’s inductive effect also stabilizes transition states in cross-coupling reactions, improving yields compared to non-fluorinated analogs. Computational studies (DFT) can quantify these effects by analyzing LUMO localization and charge distribution .

Advanced: How can researchers address discrepancies in reported biological activities of this compound versus its analogs?

Answer:

Contradictions in antimicrobial or enzyme inhibition data often arise from variations in assay conditions (e.g., bacterial strains, solvent systems). Methodological solutions include:

- Standardized Assays : Use common reference strains (e.g., E. coli ATCC 25922) and solvent controls (DMSO ≤1%).

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., bromine vs. chlorine) using a consistent biological model.

- Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like purity and concentration .

Advanced: What strategies optimize the purification of this compound for high-purity applications?

Answer:

- Chromatography : Use silica gel columns with hexane/ethyl acetate (8:2) gradients; monitor fractions via TLC (Rf ~0.4).

- Recrystallization : Dissolve in hot ethanol, then cool to −20°C for crystal formation.

- Analytical Validation : Confirm purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (mp ~47–49°C) .

Methodological: How can positional isomers of bromo-fluoroacetophenones be distinguished experimentally?

Answer:

- NOESY NMR : Detect spatial proximity between fluorine and adjacent protons to assign substituent positions.

- GC-MS Retention Times : Compare with authentic standards under identical chromatographic conditions.

- X-ray Diffraction : Resolve ambiguous cases by determining crystal structures .

Application: In what pharmaceutical intermediates is this compound utilized?

Answer:

The compound serves as a precursor in synthesizing fluorinated β-blockers and kinase inhibitors. For example, it can undergo nucleophilic displacement with amines to form α-amino ketones, which are intermediates in antipsychotic drug synthesis. Fluorine’s presence improves metabolic stability and target binding affinity in final APIs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.